molecular formula C18H14KNO3 B066278 Oxaprozin Potassium CAS No. 174064-08-5

Oxaprozin Potassium

Katalognummer B066278
CAS-Nummer: 174064-08-5
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: QTAQWNSMRSLSCG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxaprozin Potassium is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with various medical conditions. It is also known by its brand name Daypro. Oxaprozin Potassium is a derivative of propionic acid and belongs to the class of drugs known as arylpropionic acid derivatives.

Wissenschaftliche Forschungsanwendungen

1. Pharmacological Properties

Oxaprozin Potassium, a member of the propionic acid group of non-steroidal anti-inflammatory drugs (NSAIDs), exhibits anti-inflammatory, analgesic, and antipyretic properties. It functions by reversibly and competitively inhibiting cyclooxygenases (COX), which blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins, thus reducing pain, inflammation, and fever (Definitions, 2020).

2. Role in Inflammation and Pain Management

Oxaprozin is effective in various models of inflammation, pain, and pyrexia. It has shown effectiveness and tolerability in managing adult rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and other soft tissue disorders. Its strong analgesic qualities make it particularly useful in painful musculoskeletal conditions, such as periarthritis of the shoulder, due to its action on COX-1 and COX-2 isoenzymes and other mechanisms like inhibition of NF-κB and modulation of the endogenous cannabinoid system (Kean, 2004).

3. Development of Novel Solid Forms

In a study to improve Oxaprozin's physicochemical properties, novel solid forms were identified, including cocrystals and molecular salts with other drugs. These new formulations, like the drug-drug salt with salbutamol, offer potential for controlled release formulations and development of combination drug therapy for treating inflammation associated with asthma (Aitipamula et al., 2016).

4. Analytical Methods for Estimation

Various analytical methods have been developed for estimating Oxaprozin, which is crucial for its clinical use and further research. These methods are important for accurately determining its concentration in various formulations and biological samples (Boovizhikannan et al., 2022).

5. Development as a Prodrug

To mitigate gastrointestinal complications associated with Oxaprozin's chronic use, it has been modified into a prodrug form using dextran as a carrier. This prodrug shows significant analgesic, antipyretic, and anti-inflammatory activities while reducing the ulcer index and being devoid of antigenicity, thus presenting a safer oral NSAID option (Peesa et al., 2018).

6. Pharmacodynamic and Pharmacokinetic Properties

Oxaprozin's pharmacodynamic actions in arthritic joints may involve inhibiting the release of pro-inflammatory cytokines and a high rate of drug uptake into inflamed joints. Its analgesic effects may be enhanced by the release of albumin-bound tryptophan, activating serotonergic pathways of pain suppression. Additionally, it shows minimal pharmacokinetic interactions with commonly co-prescribed drugs and pathophysiological metal ions, which is significant given its long plasma elimination half-life (Rainsford et al., 2002).

Eigenschaften

CAS-Nummer

174064-08-5

Produktname

Oxaprozin Potassium

Molekularformel

C18H14KNO3

Molekulargewicht

331.4 g/mol

IUPAC-Name

potassium;3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate

InChI

InChI=1S/C18H15NO3.K/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,20,21);/q;+1/p-1

InChI-Schlüssel

QTAQWNSMRSLSCG-UHFFFAOYSA-M

Isomerische SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+]

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+]

Kanonische SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+]

Andere CAS-Nummern

174064-08-5

Synonyme

Oxaprozin, potassium salt

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxaprozin Potassium
Reactant of Route 2
Reactant of Route 2
Oxaprozin Potassium
Reactant of Route 3
Oxaprozin Potassium
Reactant of Route 4
Oxaprozin Potassium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.